IC50 of Shatavarin IV Against AGS Gastric Adenocarcinoma Cells Under Hyperglycemic Conditions Versus Normoglycemic Baseline
Shatavarin IV demonstrated a quantifiable anti-proliferative effect against AGS human gastric adenocarcinoma cells cultured under hyperglycemic conditions. The compound achieved an IC50 of 2.463 µM, with cell cycle arrest induced specifically at the G0/G1 phase and subsequent apoptotic cell death occurring at 36 hours of incubation [1]. Notably, this study represents the first report evaluating Shatavarin IV in the context of hyperglycemia—a clinically relevant condition for gastric cancer patients with diabetes comorbidity. The comparator baseline is untreated AGS cells grown in high-glucose media, which exhibited unregulated hyperproliferation.
| Evidence Dimension | Anti-proliferative potency (IC50) against gastric adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 2.463 µM |
| Comparator Or Baseline | Untreated AGS cells in hyperglycemic media (baseline: unregulated hyperproliferation without G0/G1 arrest) |
| Quantified Difference | Shatavarin IV reduces hyperglycemia-driven proliferation by ~50% at 2.463 µM; induces cell cycle arrest that is absent in untreated hyperglycemic controls |
| Conditions | AGS human gastric adenocarcinoma cell line; hyperglycemic (high-glucose) culture medium; 36-hour incubation for apoptosis readout |
Why This Matters
This IC50 value provides a validated potency benchmark for investigators studying gastric cancer-diabetes comorbidity models, enabling dose-response calibration and cross-study comparison of Shatavarin IV activity under pathophysiologically relevant hyperglycemic conditions.
- [1] Chatterjee A, Roy T, Mishra VK, Swarnakar S. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions. Steroids. 2024;208:109456. doi:10.1016/j.steroids.2024.109456 View Source
